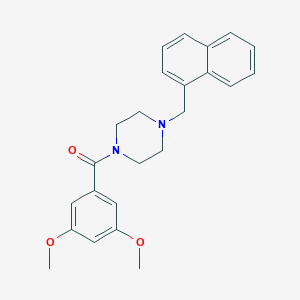
(3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone, also known as NAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
(3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, due to its ability to inhibit the growth of cancer cells. This compound has also been investigated for its neuroprotective properties, with studies suggesting that it may be effective in preventing neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of (3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in inflammation and immune responses. This compound has also been found to bind to certain receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase levels of the neurotransmitter dopamine in the brain, which is involved in mood regulation and reward processing. This compound has also been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases.
実験室実験の利点と制限
One of the advantages of using (3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
将来の方向性
There are several future directions for research on (3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand its mechanism of action and to investigate its potential as an anti-cancer agent. Finally, more research is needed to determine the safety and efficacy of this compound in humans, which will be essential for its future clinical use.
合成法
(3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone can be synthesized through a multi-step process, which involves the reaction of 3,5-dimethoxybenzaldehyde with 4-naphthalen-1-ylmethylpiperazine in the presence of acetic anhydride and a catalyst. The resulting intermediate is then subjected to a final step of methylation using dimethyl sulfate to obtain this compound.
特性
分子式 |
C24H26N2O3 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
(3,5-dimethoxyphenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H26N2O3/c1-28-21-14-20(15-22(16-21)29-2)24(27)26-12-10-25(11-13-26)17-19-8-5-7-18-6-3-4-9-23(18)19/h3-9,14-16H,10-13,17H2,1-2H3 |
InChIキー |
COKZLQIGQOVNOJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OC |
正規SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(2-Methoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone](/img/structure/B249010.png)
![(2-Fluoro-phenyl)-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-methanone](/img/structure/B249013.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B249014.png)
![1-(3-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249016.png)
![1-(2,3-Dimethoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249017.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B249018.png)
![4-[1-(4-Phenylcyclohexyl)piperidin-4-yl]morpholine](/img/structure/B249021.png)
![2-{4-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249023.png)
![2-{4-[1-(3-Bromobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249024.png)
![1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B249028.png)
![1-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]azepane](/img/structure/B249030.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249032.png)
![1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249034.png)
![1-[1-(2-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249035.png)